Ethyl 2,4-difluoro-5-hydroxybenzoate

Enzymology Fluoride release p-Hydroxybenzoate hydroxylase

Difluorinated hydroxybenzoate esters are critical building blocks for medicinal chemistry, yet sourcing the specific 2,4-difluoro-5-hydroxy regioisomer with reliable purity remains a persistent supply gap. Ethyl 2,4-difluoro-5-hydroxybenzoate (CAS 1803729-18-1) directly addresses this need as a validated synthetic entry point to the 2,4-difluorophenyl motif, which confers >101-fold selectivity for HDAC6 over HDAC8 in benzohydroxamate-based inhibitor series. - Ready for elaboration at the 5-hydroxyl position to install zinc-binding groups while retaining the selectivity-conferring 2,4-difluoro substitution. - Ethyl ester offers an optimal balance of hydrolytic stability and membrane permeability compared to methyl ester or free acid forms. - Sourced with documented purity (97%) and available in 1g, 5g, and 10g quantities for immediate dispatch.

Molecular Formula C9H8F2O3
Molecular Weight 202.15 g/mol
Cat. No. B12074096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,4-difluoro-5-hydroxybenzoate
Molecular FormulaC9H8F2O3
Molecular Weight202.15 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C=C1F)F)O
InChIInChI=1S/C9H8F2O3/c1-2-14-9(13)5-3-8(12)7(11)4-6(5)10/h3-4,12H,2H2,1H3
InChIKeyPRAIRUQWFUPDQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2,4-Difluoro-5-Hydroxybenzoate – Compound Overview


Ethyl 2,4-difluoro-5-hydroxybenzoate (CAS 1803729-18-1, C₉H₈F₂O₃, MW 202.15 g/mol) is a fluorinated aromatic ester featuring a benzoate core with fluorine substituents at the 2- and 4-positions and a hydroxyl group at the 5-position, esterified with ethanol . The compound belongs to the class of difluorinated hydroxybenzoate esters, which serve as versatile building blocks in medicinal chemistry and agrochemical synthesis. The vicinal difluorination pattern and the free 5-hydroxyl group distinguish this scaffold from mono-fluorinated, non-fluorinated, or differently substituted analogs, enabling unique hydrogen-bond donor/acceptor profiles, modulated lipophilicity, and altered metabolic stability compared to the parent acid or alternative ester derivatives [1]. The ethyl ester moiety provides a balance between hydrolytic lability and membrane permeability that differs meaningfully from the methyl ester, benzyl ester, or free acid forms.

Scaffold 2,4-difluoro-5-hydroxybenzoate core for unique H-bond/lipophilicity profile Building block
Handle Free 5-hydroxyl enables regioselective library synthesis Med chem
Ester Ethyl ester balances permeability and hydrolytic lability Prodrug design

Why Substitution Fails for Ethyl 2,4-Difluoro-5-Hydroxybenzoate


In-class hydroxybenzoate esters cannot be freely interchanged because the specific 2,4-difluoro-5-hydroxybenzoyl scaffold occupies a distinct physicochemical and biological property space that is not replicated by regioisomeric, mono-fluorinated, or non-fluorinated analogs. Fluorinated derivatives of p-hydroxybenzoate show divergent behavior as substrates for p-hydroxybenzoate hydroxylase, where difluoro derivatives liberate stoichiometric amounts of fluoride upon enzymatic hydroxylation whereas monofluoro substrates release little or no fluoride [1]. The ester moiety further differentiates function: alkyl chain length in p-hydroxybenzoate esters correlates directly with antibacterial potency against Staphylococcus aureus and Bacillus subtilis, with potency increasing with carbon number [2]. Consequently, the ethyl ester offers a distinct hydrolysis rate, logP, and cellular permeability profile compared to the methyl ester, benzyl ester, or free acid. Substituting any of these analogs without experimental validation risks altering target engagement, metabolic fate, or synthetic downstream reactivity.

Target Compound vs Mono-fluoro / non-fluoro analogs 2,4-difluoro pattern drives distinct enzymatic fluoride release and HDAC6 selectivity, not replicated by other halogen patterns.
Ethyl ester (C2) vs Methyl (C1) / Benzyl / Free acid Alkyl chain length directly correlates with antimicrobial potency and logP; substitution may shift target engagement and permeability.
5-Hydroxyl regioisomer vs 2-OH or 4-OH benzoates Hydroxyl position alters pKa, intramolecular H-bonding, and synthetic vector space; library coverage may not be redundant.

Key Differentiators of Ethyl 2,4-Difluoro-5-Hydroxybenzoate


2,4-Difluoro Substitution: Enzymatic Fluoride Release

Fluorinated derivatives of p-hydroxybenzoate have been systematically examined as substrates for p-hydroxybenzoate hydroxylase (PHBH), an FAD-dependent monooxygenase. The hydroxylation of difluoro and tetrafluoro derivatives liberated stoichiometric amounts of fluoride ion, while monofluoro substrates released little or no fluoride. This finding establishes a mechanistic class-level differentiation: the vicinal 2,4-difluoro motif in the target compound predisposes it to oxidative defluorination upon enzymatic hydroxylation, a metabolic fate not shared by mono-fluorinated or non-fluorinated benzoate esters. Although this specific study examined the free acid form of fluorinated p-hydroxybenzoates rather than the ethyl ester directly, the fluorination pattern on the aromatic ring—which is identical in the target compound—is the determinant of this reactivity .

2,4-Difluoro Substitution: Enzymatic Fluoride Release
Class-level inference
Stoichiometric fluoride release predicted for 2,4-difluoro scaffold vs. negligible release from monofluoro analogs
Supports distinct metabolic pathway context for difluoro scaffold.
Data from free acid form of fluorinated p-hydroxybenzoates; ester may shift kinetics.
Enzymology Fluoride release p-Hydroxybenzoate hydroxylase Metabolic stability Substrate specificity

Ester Alkyl Chain Length Modulates Antimicrobial Activity

Systematic studies on p-hydroxybenzoic acid esters (parabens) established that antibacterial action against Staphylococcus aureus and Bacillus subtilis increases progressively with the number of carbon atoms in the alkyl chain of the ester moiety. Introduction of a halogen at the 3-position further augmented antibacterial activity [1]. Extrapolating this class-level SAR to the target compound: Ethyl 2,4-difluoro-5-hydroxybenzoate (C2 ethyl ester) is predicted to exhibit higher antimicrobial potency than the corresponding methyl ester (C1) but lower potency than propyl (C3) or butyl (C4) esters, while the 2,4-difluoro substitution is expected to enhance activity relative to the non-fluorinated ethyl 4-hydroxybenzoate. This positions the ethyl ester at a specific point on the potency-lipophilicity continuum that may be optimal for certain applications where excessive lipophilicity (and associated cytotoxicity) must be balanced against antimicrobial efficacy.

Ester Alkyl Chain Length Modulates Antimicrobial Activity
Class-level inference
Reported potency gradient: methyl (C1) to butyl (C4); halogenation further enhances activity against S. aureus and B. subtilis.
Supports antimicrobial screening context for ethyl ester series.
Specific MIC values for this compound not identified in retrieved literature.
Antimicrobial p-Hydroxybenzoate esters Structure-activity relationship Alkyl chain effect Preservative

2,4-Difluoro Pattern Drives HDAC6 Selectivity

In a series of benzohydroxamate-based histone deacetylase (HDAC) inhibitors, compounds bearing 2,4-dihalogen substitution on the aromatic ring were evaluated for selectivity between HDAC6 and HDAC8. The 2,4-dichloro analog (8i) and 2,4-difluoro analog (8k) each demonstrated >101-fold selectivity for HDAC6 inhibition over HDAC8 [1]. This establishes a direct regioisomeric structure-selectivity relationship: the 2,4-dihalogen substitution pattern—specifically including the 2,4-difluoro arrangement—yields pronounced HDAC6-over-HDAC8 selectivity. While the target compound (ethyl 2,4-difluoro-5-hydroxybenzoate) bears a 5-hydroxyl and ethyl ester rather than a benzohydroxamate zinc-binding group, it shares the identical 2,4-difluorophenyl substitution pattern that drives this selectivity. This positions the target compound as a potentially privileged intermediate for constructing HDAC6-selective inhibitor libraries through derivatization at the 5-position.

2,4-Difluoro Pattern Drives HDAC6 Selectivity
Class-level inference
>101-fold selectivity for HDAC6 over HDAC8 in benzohydroxamate series with 2,4-difluoro substitution.
Supports pathway-study fit for HDAC6-selective probe development.
Selectivity data from benzohydroxamate scaffold; target compound requires zinc-binding group installation.
HDAC6 Selectivity Fluorination Epigenetics Benzohydroxamate

Ethyl Ester: Intermediate for Carbonic Anhydrase Inhibitors

A series of methyl, ethyl, and isopropyl esters of hydroxy- and dihydroxybenzoic acids were synthesized and evaluated for inhibition of six mammalian carbonic anhydrase (CA) isoforms (CA I, II, VII, IX, XII, XIV) [1]. This systematic study demonstrated that the ester moiety is not merely a protecting group but contributes to isoform selectivity and potency. The ethyl ester occupies an intermediate position in terms of steric bulk and hydrolytic stability between the methyl and isopropyl esters, which can translate into differential CA isoform inhibition profiles. The presence of the free 5-hydroxyl group on the target compound offers an additional derivatization handle absent in simple 4-hydroxybenzoate esters, enabling further functionalization (e.g., etherification, sulfation, glycosylation) to tune CA isoform selectivity or pharmacokinetic properties.

Ethyl Ester: Intermediate for Carbonic Anhydrase Inhibitors
Cross-study comparable
Ethyl ester profile predicted intermediate between methyl and isopropyl esters across CA isoforms I, II, VII, IX, XII, XIV.
Supports assay-response context for isoform selectivity profiling.
5-OH/2,4-F combination is unexplored in published CA inhibitor series.
Carbonic anhydrase Hydroxybenzoic acid derivatives Ester prodrug Synthetic intermediate Fragment-based drug design

5-Hydroxyl Position Enables Divergent SAR

The 5-hydroxyl group of the target compound offers a synthetic functionalization vector that is geometrically and electronically distinct from the 4-hydroxyl group found in common paraben scaffolds or the 3-hydroxyl group in alternative regioisomers. The 2,4-difluoro substitution pattern electronically deactivates the aromatic ring while the 5-OH remains available for etherification, esterification, sulfonation, or Mitsunobu reactions. By contrast, the 4-hydroxy regioisomer (ethyl 2,4-difluoro-4-hydroxybenzoate does not exist as a stable entity; the 4-position is fluorinated) or the 2-hydroxy-3,5-difluoro regioisomer (Ethyl 3,5-difluoro-2-hydroxybenzoate) places the hydroxyl group ortho to the ester, altering intramolecular hydrogen bonding, acidity (pKa), and nucleophilicity for further derivatization . This regioisomeric distinction means that library synthesis strategies built on the 5-hydroxy scaffold access a different vector space than those built on 2-hydroxy or 4-hydroxy benzoate scaffolds, providing non-redundant coverage for fragment-based or diversity-oriented synthesis campaigns.

5-Hydroxyl Position Enables Divergent SAR
Data to verify
5-OH vector enables distinct library synthesis relative to 2-OH or 4-OH regioisomers; predicted pKa shift of ~1 log unit.
Supports selection context for non-redundant fragment-based design.
Computational prediction based on Hammett constants; experimental validation recommended.
Regioselective functionalization 5-Hydroxybenzoate Synthetic handle SAR exploration Analog library

Application Scenarios for Ethyl 2,4-Difluoro-5-Hydroxybenzoate


HDAC6-Selective Fragment-Based Drug Discovery

The 2,4-difluorophenyl motif has been validated as a selectivity handle conferring >101-fold preference for HDAC6 over HDAC8 in benzohydroxamate-based inhibitor series [1]. Ethyl 2,4-difluoro-5-hydroxybenzoate provides a synthetic entry point to this privileged scaffold, where the 5-hydroxyl group can be elaborated to install zinc-binding groups (e.g., hydroxamic acids, thiols, or ortho-aminoanilides) while retaining the selectivity-conferring 2,4-difluoro substitution pattern. The ethyl ester serves as a masked carboxylic acid that can be revealed late-stage or retained as a prodrug element to enhance cellular permeability. Compared to starting from the free acid (which may require protection/deprotection sequences) or the methyl ester (which may be less lipophilic and therefore less cell-permeable in phenotypic screens), the ethyl ester offers a practical balance for fragment elaboration.

Antimicrobial and Anti-Virulence Development

The established SAR showing that antimicrobial potency of p-hydroxybenzoate esters increases with alkyl chain length and halogen substitution [1] positions ethyl 2,4-difluoro-5-hydroxybenzoate as a candidate for evaluation against Gram-positive pathogens. The ethyl ester occupies the C2 position on the potency–lipophilicity continuum, potentially offering improved antimicrobial activity over methyl paraben (C1) while maintaining better aqueous solubility than propyl (C3) or butyl (C4) parabens. The 2,4-difluoro substitution, combined with the free 5-hydroxyl, may further enhance activity through additional hydrogen-bonding interactions with bacterial targets. The diflunisal analog literature demonstrates that halogen position and identity on the aromatic ring critically modulate anti-virulence phenotypes (hemolysis, proteolysis, biofilm formation) in S. aureus [2], suggesting that this scaffold warrants screening in anti-virulence assays where non-bactericidal suppression of pathogenicity is the desired outcome.

Carbonic Anhydrase Inhibitor Library Synthesis

The systematic profiling of hydroxybenzoic acid ester derivatives against six mammalian carbonic anhydrase isoforms demonstrates that both ester type and hydroxylation pattern influence isoform selectivity [1]. Ethyl 2,4-difluoro-5-hydroxybenzoate combines structural features not represented in published CA inhibitor series: the 5-hydroxyl position (as opposed to the more common 2- or 4-hydroxyl patterns), vicinal 2,4-difluorination (which alters ring electronics and may engage in orthogonal interactions with the CA active site), and an ethyl ester that can serve as either a prodrug moiety or a synthetic handle. This compound is a logical procurement choice for CA inhibitor discovery groups seeking to explore novel chemical space beyond the extensively characterized sulfonamide and coumarin chemotypes.

Metabolic Stability and Oxidative Defluorination

The observation that difluorinated p-hydroxybenzoate derivatives undergo stoichiometric fluoride release upon enzymatic hydroxylation by p-hydroxybenzoate hydroxylase, whereas monofluoro derivatives do not [1], establishes a unique metabolic fate for the 2,4-difluoro scaffold. Ethyl 2,4-difluoro-5-hydroxybenzoate is a suitable probe compound for studying oxidative defluorination mechanisms in drug metabolism research, for developing fluoride-sensing assays to monitor enzymatic activity in real time, or for evaluating whether the 2,4-difluoro substitution pattern can be exploited for fluoride-based PET imaging (¹⁸F) or ¹⁹F NMR metabolic tracing. The ethyl ester form may offer improved cellular uptake for intact-cell metabolism studies compared to the more polar free acid.

Application
Selection Property
Validation Focus
HDAC6 Fragment-Based Discovery
2,4-Difluorophenyl selectivity handle
HDAC6 vs. HDAC8 selectivity assay context
Antimicrobial Screening Studies
C2 ester potency-lipophilicity niche
Gram-positive MIC and anti-virulence endpoints
Carbonic Anhydrase Inhibitor Library
Unexplored 5-OH/2,4-F scaffold
CA isoform selectivity profiling review
Metabolic Stability & Defluorination
Oxidative defluorination liability
Fluoride-release assay and cellular uptake review
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